molecular formula C6H10ClNO4 B8137386 (R)-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate

(R)-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate

Cat. No.: B8137386
M. Wt: 195.60 g/mol
InChI Key: XXQFGSCTBMRHMW-BYPYZUCNSA-N
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Description

®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate is an organic compound with a complex structure that includes a chiral center, a chloro group, and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate typically involves the reaction of ®-3-chloro-2-aminopropanoic acid with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:

    Starting Material: ®-3-chloro-2-aminopropanoic acid

    Reagent: Methanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Conditions: Reflux

Industrial Production Methods

In an industrial setting, the production of ®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide)

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., ether)

Major Products Formed

    Substitution: ®-methyl 3-amino-2-((methoxycarbonyl)amino)propanoate

    Hydrolysis: ®-3-chloro-2-((methoxycarbonyl)amino)propanoic acid

    Reduction: ®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanol

Scientific Research Applications

®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis, leading to the formation of active metabolites. These interactions can modulate biological pathways and exert various effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-methyl 3-chloro-2-aminopropanoate
  • ®-methyl 3-bromo-2-((methoxycarbonyl)amino)propanoate
  • ®-methyl 3-chloro-2-((ethoxycarbonyl)amino)propanoate

Uniqueness

®-methyl 3-chloro-2-((methoxycarbonyl)amino)propanoate is unique due to its specific combination of functional groups and chiral center, which confer distinct reactivity and potential applications. Its chloro group allows for versatile substitution reactions, while the methoxycarbonyl group provides stability and potential for further functionalization.

Properties

IUPAC Name

methyl (2R)-3-chloro-2-(methoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO4/c1-11-5(9)4(3-7)8-6(10)12-2/h4H,3H2,1-2H3,(H,8,10)/t4-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQFGSCTBMRHMW-BYPYZUCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCl)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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